2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the aza-Diels-Alder reaction, which is known for its regioselectivity and high yields under neutral conditions . This reaction involves the cycloaddition of 1,2,3-triazines with 1-propynylamines to form the pyridazinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: It is explored for use in the development of new materials with specific electronic or photonic properties.
Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which 2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant cytotoxic activities against cancer cell lines.
Uniqueness
2-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
IUPAC Name |
2-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c18-14-5-2-1-4-13(14)15-7-9-20(10-11-24-15)17(23)12-21-16(22)6-3-8-19-21/h1-6,8,15H,7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYDGJBQMIARAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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